![molecular formula C23H16FN3O6S2 B2892029 3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2230807-61-9](/img/structure/B2892029.png)
3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride is a useful research compound. Its molecular formula is C23H16FN3O6S2 and its molecular weight is 513.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of derivatives similar to the compound has shown significant interest in exploring the chemical interactions and potential applications of such molecules. For instance, studies on the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives emphasize the importance of specific intermolecular interactions, such as fluorine...oxygen interactions, and their implications for molecular design and functionality (Grudova et al., 2020). Similarly, research on the sequential Pummerer-Diels-Alder route for generating and trapping furo[3,4-c]pyridines showcases the synthetic versatility of such compounds, potentially leading to novel heterocyclic analogues of natural products (Sarkar et al., 2003).
Radiolabeling and Imaging Applications
Sulfonyl fluoride-based compounds have been evaluated for their potential as radiolabeling agents in the development of biomarkers for positron emission tomography (PET) imaging. The ease of preparation and incorporation of fluorine-18 into these molecules under aqueous conditions opens up new avenues for imaging studies, especially in the context of complex biological targets (Inkster et al., 2012). This highlights the compound's relevance in biomedical research, particularly for tracking and understanding disease mechanisms at the molecular level.
Novel Synthetic Methodologies
The development of new synthetic methodologies leveraging the unique reactivity of such compounds has been a significant area of research. For example, the efficient preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component domino reaction showcases the compound's role in facilitating the synthesis of complex heterocyclic structures, which are valuable in medicinal chemistry and drug discovery (Cui et al., 2018).
Antibacterial Activities
Research into the antibacterial activities of related 1,2,3-diazaborine derivatives indicates the potential of sulfonyl fluoride-based compounds in the development of new antimicrobial agents. The synthesis and evaluation of these compounds' in vitro and in vivo activities against bacteria suggest their utility in addressing antibiotic resistance and developing novel therapeutic strategies (Grassberger et al., 1984).
Properties
IUPAC Name |
3-[furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6S2/c24-34(29,30)19-2-1-3-20(12-19)35(31,32)27(14-18-10-16-13-25-8-7-22(16)33-18)17-5-4-15-6-9-26-23(28)21(15)11-17/h1-13H,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXWNDZDNZLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N(CC2=CC3=C(O2)C=CN=C3)C4=CC5=C(C=C4)C=CNC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
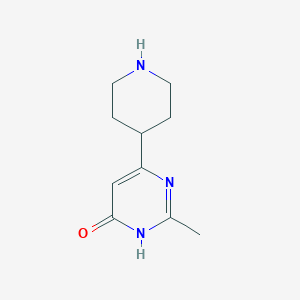

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)
![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)
![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)
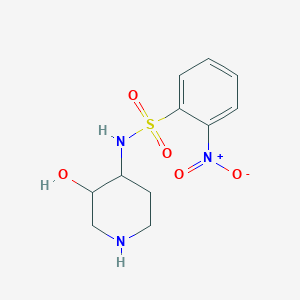

![3,4,9-trimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2891962.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2891963.png)
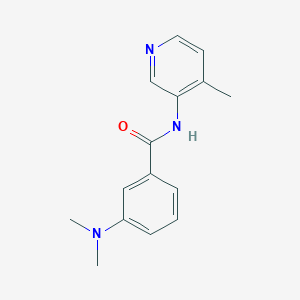
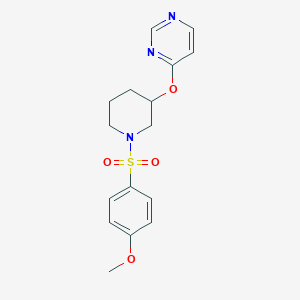
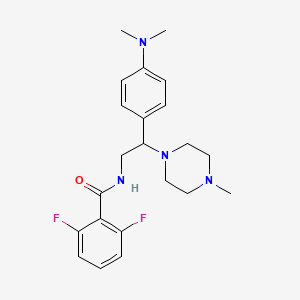
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)

